1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone
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Overview
Description
1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone: is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a benzyl group at the first position, a chlorine atom at the third position, and a hydroxyl group at the fourth position on the quinolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone typically begins with the appropriate quinoline derivative.
Hydroxylation: The hydroxyl group at the fourth position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the fourth position can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various reduced quinolinone derivatives.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Amino or thio-substituted quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-chloro-4-hydroxyquinoline: Lacks the ketone group at the second position.
3-chloro-4-hydroxyquinolinone: Lacks the benzyl group at the first position.
1-benzyl-4-hydroxy-2(1H)-quinolinone: Lacks the chlorine atom at the third position.
Uniqueness
1-benzyl-3-chloro-4-hydroxy-2(1H)-quinolinone is unique due to the specific combination of substituents on the quinolinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-chloro-4-hydroxyquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-14-15(19)12-8-4-5-9-13(12)18(16(14)20)10-11-6-2-1-3-7-11/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKXYIWEQUILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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